(2S)-2-amino-2-(4-fluorophenyl)-N-methylacetamide
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Overview
Description
(2S)-2-amino-2-(4-fluorophenyl)-N-methylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of an amino group, a fluorophenyl group, and a methylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-(4-fluorophenyl)-N-methylacetamide typically involves the reaction of 4-fluoroaniline with N-methylacetamide under specific conditions. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-2-(4-fluorophenyl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group in the amide moiety can be reduced to form corresponding amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2S)-2-amino-2-(4-fluorophenyl)-N-methylacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (2S)-2-amino-2-(4-fluorophenyl)-N-methylacetamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluorophenyl group can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2S)-4-(4-fluorobenzyl)-N-(3-sulfanylpropyl)piperazine-2-carboxamide
- (2S)-2-[®-(4-fluorophenyl)(hydroxy)methyl]cyclohexanone
Uniqueness
(2S)-2-amino-2-(4-fluorophenyl)-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H11FN2O |
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Molecular Weight |
182.19 g/mol |
IUPAC Name |
(2S)-2-amino-2-(4-fluorophenyl)-N-methylacetamide |
InChI |
InChI=1S/C9H11FN2O/c1-12-9(13)8(11)6-2-4-7(10)5-3-6/h2-5,8H,11H2,1H3,(H,12,13)/t8-/m0/s1 |
InChI Key |
GAJDXABTRBQNOZ-QMMMGPOBSA-N |
Isomeric SMILES |
CNC(=O)[C@H](C1=CC=C(C=C1)F)N |
Canonical SMILES |
CNC(=O)C(C1=CC=C(C=C1)F)N |
Origin of Product |
United States |
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